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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of
pyrazine-2-amidoxime derivatives, focusing on their antimicrobial activities. The information is
compiled from published experimental data to assist researchers in the design and
development of novel therapeutic agents.

Comparative Biological Activity

The following tables summarize the in vitro antimicrobial activity of a series of pyrazine-2-
amidoxime derivatives. The data highlights the impact of various substitutions on the
amidoxime moiety on their efficacy against Mycobacterium tuberculosis, other bacterial strains,
and fungi.

Table 1: Tuberculostatic Activity of Pyrazine-2-Amidoxime Derivatives against Mycobacterium
tuberculosis H37Rv
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Compound R R1 R2 MIC (pg/mL)
1 H - - >100
2 CH3 - - >100
5 H CH3 CH3 100
6 H C2H5 C2H5 50
7 H n-C3H7 n-C3H7 25
8 H n-C4H9 n-C4H9 25
9 H \multicolumn{2{c  H{Pyrrolidino} 50
10 H \multicolumn{2}{c = ¥{Piperidino} 25
11 H \multicolumn{2{c  KMorpholino} 50
H4-
12 H \multicolumn{2}{c = Methylpiperazino 50
}
H4-
13 H \multicolumn{2}{c = Phenylpiperazino 50
}
H4-
14 H \multicolumn{2}{c = Benzylpiperazino 50
}
}
15 H \multicolumn{2{c = {Hexamethylenei 25
mino}
16 H C2H5 C6H5 50
17 H CH3 C6H5CH?2 50
18 H CH3 2-pyridyl 100
19 CH3 \multicolumn{2K{c  H{Piperidino} 100
20 CH3 \multicolumn{2}{c  KMorpholino} 100
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Data sourced from Gobis K, et al. (2006).[1]

Structure-Activity Relationship for Tuberculostatic Activity: The unsubstituted amidoxime
(Compound 1) and its O-methyl derivative (Compound 2) were inactive. However, substitution
on the amidoxime nitrogen with various secondary amines led to compounds with significant
tuberculostatic activity. The most potent compounds (7, 8, 10, and 15) exhibited a MIC of 25
ung/mL. This suggests that the presence of lipophilic N-substituents on the amidoxime group is
crucial for antimycobacterial activity.

Table 2: Antibacterial and Antifungal Activity of Pyrazine-2-Amidoxime (PAOX)

Microorganism Strain MIC (mM) MBC/MFC (mM)
Enterococcus hirae ATCC 8043 5.79 5.79
Staphylococcus
ATCC 6538 5.79 5.79

aureus
Escherichia coli ATCC 8739 5.79 5.79
Proteus vulgaris ATCC 6896 5.79 5.79
Pseudomonas

. ATCC 9027 5.79 5.79
aeruginosa
Candida albicans ATCC 4635 0.58 5.79

Data sourced from Ogryzek M, et al. (2016).[2][3]

Activity of the Parent Compound: Pyrazine-2-amidoxime (PAOX) demonstrated broad-
spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative
bacteria at a concentration of 5.79 mM.[2] Notably, it exhibited significantly higher inhibitory
activity against the yeast Candida albicans (MIC = 0.58 mM), although its fungicidal
concentration was the same as its bactericidal concentration.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and
further investigation.
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Synthesis of Pyrazine-2-Amidoxime Derivatives (5-18)

This protocol describes the synthesis of N-substituted pyrazine-2-carboxamidoxime derivatives.

Step 1: Synthesis of Pyrazine-2-carboxamidoxime (1) A solution of pyrazinecarbonitrile (0.1
mol), hydroxylamine hydrochloride (0.15 mol), and sodium carbonate (0.075 mol) in 100 mL of
ethanol-water (1:1) is refluxed for 2 hours. After cooling, the precipitate is filtered, washed with
water, and recrystallized from ethanol.

Step 2: Synthesis of N-Hydroxy-pyrazine-2-carbimidoyl chloride (3) Pyrazine-2-
carboxamidoxime (1) (0.05 mol) is dissolved in 100 mL of 2M hydrochloric acid at room
temperature. The solution is cooled to 0-5°C, and a solution of sodium nitrite (0.05 mol) in 20
mL of water is added dropwise while maintaining the temperature below 5°C. The resulting
precipitate is filtered, washed with cold water, and dried.

Step 3: Synthesis of N-Substituted Pyrazine-2-carboxamidoximes (5-18) A solution of the
appropriate secondary amine (0.02 mol) in 30 mL of ethanol is cooled to 0-5°C. To this, N-
hydroxy-pyrazine-2-carbimidoyl chloride (3) (0.01 mol) is added portion-wise. The reaction
mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue
is treated with a 5% sodium bicarbonate solution. The product is then extracted with
chloroform, and the organic layer is dried over anhydrous magnesium sulfate. After evaporation
of the solvent, the crude product is recrystallized from an appropriate solvent.
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Step 1: Synthesis of Pyrazine-2-carboxamidoxime (1)

Pyrazinecarbonitrile

ydroxylamine
Ethanol/Water

Reflux

ool, Filter, Recrystallize

Pyrazine-2-carboxamidoxime (1)

HCI

Step 2: Synthesis of Imidoyl Chlorv de (3)

Reaction_2 cluster_1

NaNO2 (aq)
0-5°

N-Hydroxy-pyrazine-2-carbimidoyl chloride (3) cluster_2

Secondary Amine
Ethanol, 0-5°C

Step 3: Synthesis ofv N-Substituted Derivatives (5-18)

Reaction_3

Stir 24h
\ 4

Workup

vaporate, NaHCO3 wash,
Extract, Recrystallize
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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